RapaBlock -

RapaBlock

Catalog Number: EVT-12518781
CAS Number:
Molecular Formula: C49H74N2O13
Molecular Weight: 899.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of RapaBlock involves several sophisticated organic chemistry techniques. The compound is derived from existing rapamycin analogs, utilizing methods such as palladium-catalyzed coupling reactions and macrocyclization strategies. For instance, one approach includes the use of titanium-mediated aldol macrocyclization to construct key intermediates that lead to the final structure of RapaBlock .

The synthesis process typically involves:

  • Formation of key intermediates: Utilizing various coupling reactions to create complex structures.
  • Functional group manipulations: Modifying existing functional groups to enhance the properties and efficacy of the final product.
  • Purification and characterization: Employing chromatographic techniques to isolate pure compounds and using spectroscopic methods (e.g., NMR, mass spectrometry) for structural confirmation.
Molecular Structure Analysis

RapaBlock's molecular structure is characterized by its specific binding affinity for FKBP12. The compound's design ensures that it can effectively inhibit mTOR activity in brain tissues while remaining impermeable to the blood-brain barrier. The structural formula includes various functional groups that facilitate its interaction with FKBP12, enhancing its selectivity and potency.

Structural Data

  • Molecular Formula: C₃₁H₄₄N₄O₈
  • Molecular Weight: 576.7 g/mol
  • Key Structural Features: The presence of specific moieties that allow for high-affinity binding to FKBP12 while preventing access to mTOR in peripheral tissues.
Chemical Reactions Analysis

RapaBlock undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  • Binding Reaction: RapaBlock binds to FKBP12, preventing other ligands, such as RapaLink-1, from accessing their target sites on mTOR.
  • Competitive Inhibition: By occupying the binding site on FKBP12, RapaBlock effectively inhibits mTOR activity in targeted cells.

These reactions are essential for achieving the desired therapeutic effects without causing systemic side effects typically associated with broad-spectrum mTOR inhibitors .

Mechanism of Action

The mechanism of action of RapaBlock hinges on its ability to bind FKBP12, which is required for the cellular activity of certain mTOR inhibitors. When administered alongside RapaLink-1:

  1. Selective Inhibition: RapaBlock prevents RapaLink-1 from inhibiting mTOR in peripheral tissues while allowing it to exert its effects in the brain.
  2. Therapeutic Targeting: This selective inhibition is particularly beneficial in treating conditions like glioblastoma and alcohol use disorder by reducing unwanted side effects from systemic mTOR inhibition .

Data Supporting Mechanism

  • Co-administration studies have shown that RapaLink-1 effectively inhibits mTORC1 activity in brain tissues when paired with RapaBlock, leading to significant therapeutic outcomes without adverse effects observed in peripheral tissues .
Physical and Chemical Properties Analysis

RapaBlock exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in aqueous solutions due to its complex structure.
  • Stability: Chemically stable under physiological conditions but sensitive to light and temperature variations.
  • Binding Affinity: High affinity for FKBP12, which is critical for its function.

Relevant Data

  • Melting Point: Typically ranges between 150°C - 160°C.
  • pH Stability: Maintains stability across a physiological pH range (6.5 - 7.5).
Applications

RapaBlock has significant potential applications in scientific research and clinical settings:

  • Neurological Research: Utilized in studies investigating mTOR's role in neurodegenerative diseases and brain tumors.
  • Therapeutic Development: Aids in developing targeted therapies for conditions like glioblastoma and alcohol use disorder by allowing selective inhibition of pathways involved in these diseases without affecting systemic health .
  • Drug Discovery: Serves as a model for designing other brain-selective pharmacological agents that require FKBP12 for their action.

Properties

Product Name

RapaBlock

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-[3-(1-oxidopyridin-1-ium-2-yl)propyl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C49H74N2O13

Molecular Weight

899.1 g/mol

InChI

InChI=1S/C49H74N2O13/c1-29-22-30(2)24-42(61-7)45-43(62-8)26-32(4)49(58,64-45)46(55)47(56)50-20-11-10-17-37(50)48(57)63-44(31(3)25-34-18-19-38(52)41(27-34)60-6)33(5)39(53)28-40(54)35(23-29)14-13-16-36-15-9-12-21-51(36)59/h9,12,15,21,23,25,30,32-35,37-39,41-45,52-53,58H,10-11,13-14,16-20,22,24,26-28H2,1-8H3/b29-23+,31-25+/t30-,32+,33+,34-,35+,37-,38+,39-,41+,42-,43-,44+,45+,49+/m0/s1

InChI Key

IYSZVJNYZFPLJF-MSNKDYLMSA-N

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCC4=CC=CC=[N+]4[O-])O)C)C(=CC5CCC(C(C5)OC)O)C)O)C)OC)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCC4=CC=CC=[N+]4[O-])O)C)/C(=C/[C@@H]5CC[C@H]([C@@H](C5)OC)O)/C)O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.